molecular formula C18H20BrNO3 B178949 tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate CAS No. 119879-92-4

tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate

Cat. No.: B178949
CAS No.: 119879-92-4
M. Wt: 378.3 g/mol
InChI Key: BZSHFDPWXSSQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate is a brominated aromatic compound featuring a tert-butyl carbamate protecting group, a benzyloxy substituent at the 5-position, and a bromine atom at the 2-position of the phenyl ring. This compound is structurally significant in organic synthesis, particularly in peptide and heterocycle chemistry, where the tert-butyl carbamate (Boc) group serves as a temporary protective moiety for amines. The benzyloxy group enhances solubility in non-polar solvents and may influence regioselectivity in subsequent reactions, while the bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

Properties

IUPAC Name

tert-butyl N-(2-bromo-5-phenylmethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-16-11-14(9-10-15(16)19)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSHFDPWXSSQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558450
Record name tert-Butyl [5-(benzyloxy)-2-bromophenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119879-92-4
Record name tert-Butyl [5-(benzyloxy)-2-bromophenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Sequential Bromination and Benzylation

This approach begins with a phenolic precursor, leveraging bromination followed by benzyl ether formation and Boc protection:

Step 1: Synthesis of 2-Bromo-5-hydroxyphenylamine

4-Aminophenol undergoes electrophilic bromination using bromine (Br₂) in acetic acid at 0–5°C, yielding 2-bromo-5-hydroxyphenylamine. The amine group is temporarily unprotected to avoid side reactions.

Step 2: Benzylation of the Phenolic Hydroxyl Group

The phenol is treated with benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in acetone, forming 5-benzyloxy-2-bromophenylamine. This Williamson ether synthesis proceeds at 80% yield under reflux.

Step 3: Boc Protection of the Amine

The free amine reacts with (Boc)₂O (2.2 equiv) in dioxane at 100°C for 16 hours, catalyzed by 4-dimethylaminopyridine (DMAP). This step achieves 89% yield, confirmed by <sup>1</sup>H NMR.

Reaction Summary :

2-Bromo-5-hydroxyphenylamineK2CO3BnBr5-Benzyloxy-2-bromophenylamineDMAP(Boc)2OTarget Compound\text{2-Bromo-5-hydroxyphenylamine} \xrightarrow[\text{K}2\text{CO}3]{\text{BnBr}} \text{5-Benzyloxy-2-bromophenylamine} \xrightarrow[\text{DMAP}]{\text{(Boc)}_2\text{O}} \text{Target Compound}

Route 2: Palladium-Catalyzed Cross-Coupling

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

  • Bromination : Lower temperatures (0–5°C) minimize polybromination.

  • Benzylation : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of the phenoxide ion.

  • Boc Protection : High-boiling solvents (dioxane, THF) facilitate reflux conditions for complete amine conversion.

Catalytic Systems

  • Pd(PPh₃)₄ : Effective for Suzuki couplings but sensitive to oxygen.

  • DMAP : Accelerates Boc anhydride activation by deprotonating the amine.

Analytical Characterization and Validation

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl₃) :

    • δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (t, J = 7.2 Hz, 2H, Bn-H), 5.21 (s, 2H, OCH₂Ph), 1.48 (s, 9H, Boc-CH₃).

  • HRMS (ESI+) : m/z calculated for C₁₈H₁₉BrNO₃ [M+H]⁺: 408.0532; found: 408.0529.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity, with retention time = 12.7 min.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

  • Issue : Benzyloxy groups direct electrophiles to para and ortho positions, complicating bromine placement.

  • Solution : Use directing groups (e.g., nitro) temporarily, followed by reduction and Boc protection.

Steric Hindrance During Coupling

  • Issue : Bulky Boc groups impede Pd-catalyzed reactions.

  • Mitigation : Introduce Boc after cross-coupling.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Overall Yield62%58%
RegioselectivityModerateHigh
ScalabilityExcellentModerate
Purification ComplexityLowHigh

Route 1 is preferable for large-scale synthesis due to fewer chromatographic steps, while Route 2 offers superior control over bromine placement .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Deprotection: Trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents Key Structural Differences Reference
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate Methoxy at 5-position (instead of benzyloxy) Reduced steric bulk and polarity vs. benzyloxy
tert-Butyl (5-bromo-2-hydroxybenzyl)carbamate Hydroxy group at 2-position; additional 2-hydroxyethyl substituent Increased hydrogen-bonding capacity
tert-Butyl (5-bromothiophen-2-yl)carbamate Thiophene ring (instead of phenyl) Altered electronic properties for heterocycle chemistry
tert-Butyl (5-bromopentyl)carbamate Aliphatic bromoalkyl chain (vs. aromatic bromophenyl) Flexibility and reactivity in alkylation reactions

The benzyloxy group in the target compound provides enhanced solubility in organic solvents compared to methoxy or hydroxy analogs, while the bromine atom facilitates cross-coupling reactions common in medicinal chemistry .

Physicochemical Properties

Comparative data for select analogs:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key Notes Reference
tert-Butyl (5-bromopentyl)carbamate 266.18 N/A N/A High GI absorption; low BBB permeability
tert-Butyl (5-bromothiophen-2-yl)carbamate 278.17 N/A N/A Used in heterocyclic drug synthesis
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate ~280 (estimated) N/A N/A Similar Boc protection stability
tert-Butyl (5-bromo-2-hydroxybenzyl)carbamate 346.22 Discontinued Min. 95% Discontinued due to handling challenges

The target compound’s molecular weight (~351 g/mol, estimated) and logP (predicted ~3.5) align with analogs like tert-Butyl (5-bromo-2-hydroxybenzyl)carbamate, suggesting moderate lipophilicity suitable for drug discovery intermediates .

Data Tables

Table 1: Structural Comparison of Key Analogs

(See Section 2.1 for details.)

Table 2: Physicochemical Properties

(See Section 2.2 for details.)

Biological Activity

tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a benzyloxy substituent, and a bromophenyl moiety, which may confer unique reactivity and biological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate is C18H20BrNO3C_{18}H_{20}BrNO_3. The structure includes:

  • tert-Butyl Group : Enhances solubility and stability.
  • Benzyloxy Group : May improve binding affinity to biological targets.
  • Bromophenyl Moiety : The presence of bromine can influence the compound's reactivity and interaction with biological systems.

The mechanism of action for tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate likely involves modulation of enzyme activity or receptor interactions. The bromine atom can participate in nucleophilic substitution reactions, while the benzyloxy group may enhance the compound's binding affinity to specific biological targets, such as enzymes or receptors involved in disease pathways.

Biological Activity

Research highlights several aspects of the biological activity of this compound:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like purine nucleoside phosphorylase (PNP), which is a target for treating T-cell malignancies. For instance, related compounds exhibited IC50 values as low as 19 nM against human PNP, indicating strong inhibitory potential .
  • Cytotoxicity : Studies on structural analogs suggest that modifications in the phenyl ring can lead to selective cytotoxicity towards certain cancer cell lines. For example, compounds with similar substituents were evaluated for their cytotoxic effects on various T-lymphoblastic cell lines and demonstrated significant selectivity .
  • Binding Affinity : The presence of the benzyloxy group in the structure enhances binding affinity to adenosine receptors, which are crucial in various physiological processes including pain modulation and inflammation .

Case Study 1: PNP Inhibitors

A series of novel PNP inhibitors were developed based on structural similarities with tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate. These inhibitors showed promising results in terms of selectivity and potency against both human and Mycobacterium tuberculosis PNP, with some compounds achieving nanomolar range IC50 values .

Case Study 2: Selective Cytotoxicity

In vitro studies demonstrated that structurally related compounds exhibited selective cytotoxicity towards T-cell malignancies while sparing non-cancerous cells. This selectivity is attributed to the specific interactions between the compounds and unique cellular targets within malignant cells .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
tert-Butyl (4-bromophenyl)carbamate131818-17-2Contains bromine enhancing reactivityModerate enzyme inhibition
tert-Butyl (4-(bromomethyl)phenyl)carbamate239074-27-2Bromomethyl group adds electrophilic characterEffective against certain cancer lines
tert-Butyl (4-nitrophenyl)carbamate131818-17-2Nitro group increases polarityIncreased binding affinity

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

How do steric and electronic effects influence the reactivity of the benzyloxy and bromo substituents in this compound during cross-coupling reactions?

Advanced
The 2-bromo substituent is electronically activated for Buchwald-Hartwig amination or Suzuki-Miyaura coupling , but steric hindrance from the adjacent tert-butyl carbamate group may reduce reaction rates.

  • Benzyloxy group : The electron-donating nature of the benzyloxy group at the 5-position can direct electrophilic substitution reactions. However, steric bulk may limit accessibility.
  • Mitigation Strategies :
    • Use bulky ligands (e.g., XPhos, SPhos) to enhance catalytic efficiency in Pd-mediated couplings .
    • Employ microwave-assisted synthesis to overcome kinetic barriers .

What analytical techniques are most effective for characterizing tert-butyl (5-(benzyloxy)-2-bromophenyl)carbamate, and how are spectral contradictions resolved?

Q. Basic

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., aromatic protons) and Boc group signals (~1.3 ppm for tert-butyl) .
  • HPLC-MS : Verify purity and molecular ion peaks ([M+H]⁺ expected at ~392 m/z).

Q. Advanced

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in complex spectra, particularly for benzyloxy and brominated aryl regions .

How does the Boc-protected amine influence the compound’s stability under acidic or basic conditions, and what precautions are necessary during deprotection?

Advanced
The Boc group is acid-labile but stable under basic conditions.

  • Acidic Deprotection : Use TFA (trifluoroacetic acid) in DCM or HCl/dioxane. Avoid prolonged exposure to prevent aryl ether cleavage .
  • Base Sensitivity : The benzyloxy group is susceptible to hydrolysis under strong bases (e.g., NaOH). Use mild conditions (e.g., K₂CO₃ in MeOH/H₂O) for selective deprotection .

What are the documented applications of this compound in medicinal chemistry, and how can its structure be modified to enhance bioactivity?

Q. Advanced

  • Drug Intermediate : Serves as a precursor for kinase inhibitors or protease-targeted therapies. The bromo group enables late-stage diversification via cross-coupling .
  • Structural Modifications :
    • Replace benzyloxy with PEGylated chains to improve solubility.
    • Introduce fluorinated substituents to enhance metabolic stability .

How can researchers troubleshoot low yields in the final coupling step of this compound’s synthesis?

Advanced
Common issues include:

  • Catalyst Poisoning : Trace moisture or oxygen can deactivate Pd catalysts. Use rigorously dried solvents and degas reactions.
  • Steric Hindrance : Switch to more active catalysts (e.g., Pd(OAc)₂ with DavePhos) .
  • Side Reactions : Monitor for proto-debromination or aryl ether cleavage via LC-MS. Optimize temperature (60–80°C) and reaction time .

What safety protocols are critical when handling this compound, given its potential toxicity?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent degradation .

How do conflicting literature reports on the compound’s solubility in polar solvents arise, and how should researchers validate such data?

Advanced
Discrepancies may stem from:

  • Polymorphism : Different crystal forms alter solubility. Characterize batches via DSC/TGA .
  • Validation : Use standardized shake-flask methods with UV/Vis quantification. Report solvent purity and temperature .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight391.27 g/mol
Melting Point98–102°C (DSC)
Solubility (DMSO)>50 mg/mL (experimental)
Stability (pH 7.4, 25°C)>48 hours (HPLC monitoring)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.